

D927: A Technical Guide to a Novel PI3K α Pathway Activator

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Compound of Interest

Compound Name: D927

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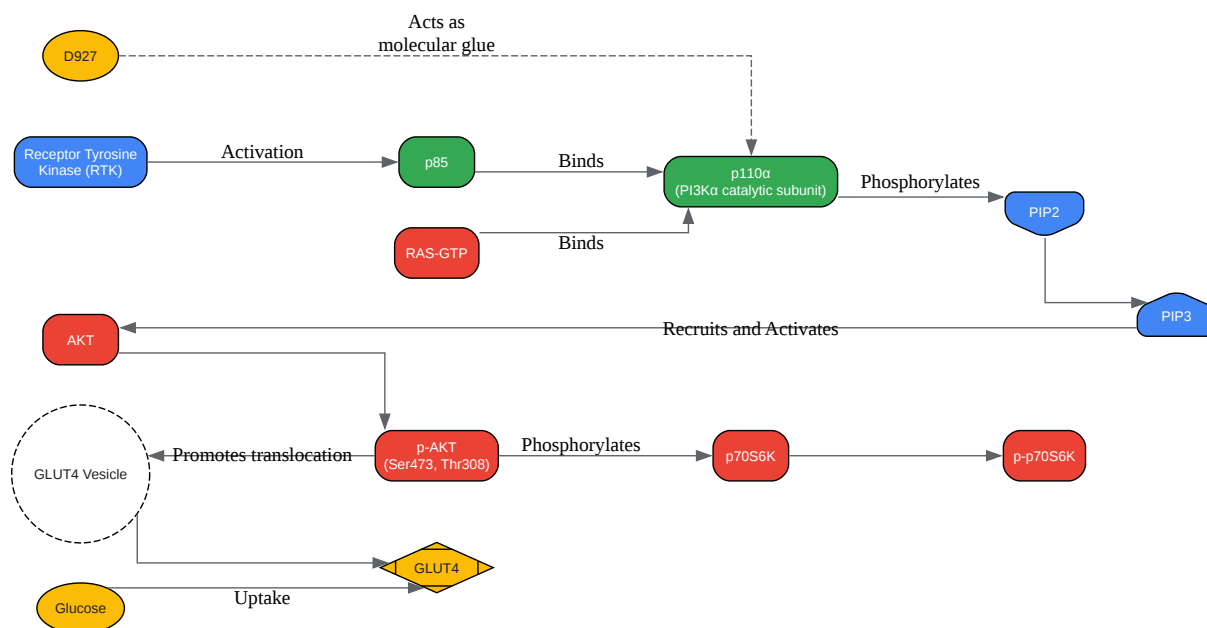
Abstract

D927 is a small molecule activator of the Phosphoinositide 3-kinase alpha (PI3K α) signaling pathway. It functions as a "molecular glue," enhancing the interaction between the p110 α catalytic subunit of PI3K α and RAS proteins, leading to the activation of downstream signaling cascades. This activation promotes the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake. **D927** has demonstrated potential as a therapeutic agent for metabolic disorders, particularly diabetes. This document provides a comprehensive technical overview of **D927**, including its mechanism of action, quantitative data, detailed experimental protocols, and a guide to its chemical synthesis.

Mechanism of Action

D927 acts as a potent, orally active activator of the PI3K α pathway. Its primary mechanism involves increasing the binding affinity between the PI3K α catalytic subunit (p110 α) and various RAS proteins, including KRAS, RRAS, RRAS2, and MRAS.^[1] This enhanced interaction stabilizes the active conformation of PI3K α , leading to increased phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The accumulation of PIP3 at the plasma membrane serves as a docking site for downstream effectors, most notably Akt (also known as Protein Kinase B).

The activation of Akt by **D927** has been shown to occur through phosphorylation at Serine 473 (pAKT Ser473) and Threonine 308. This, in turn, leads to the phosphorylation and activation of downstream targets such as p70S6 kinase. A key physiological consequence of this signaling cascade is the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream.[1] Notably, **D927** activates the PI3K α -AKT pathway without significantly affecting the RAF-ERK1/2 pathway.[1]



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Caption: **D927** signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of **D927**'s activity.

Table 1: In Vitro Efficacy

Parameter	Value	Assay	Reference
EC50 (GLUT4 Translocation)	0.14 μ M	L6 myotubes	
RAS-PI3K α Binding Enhancement	~500-fold increase in affinity	In vitro binding assay	

Table 2: Cellular Activity

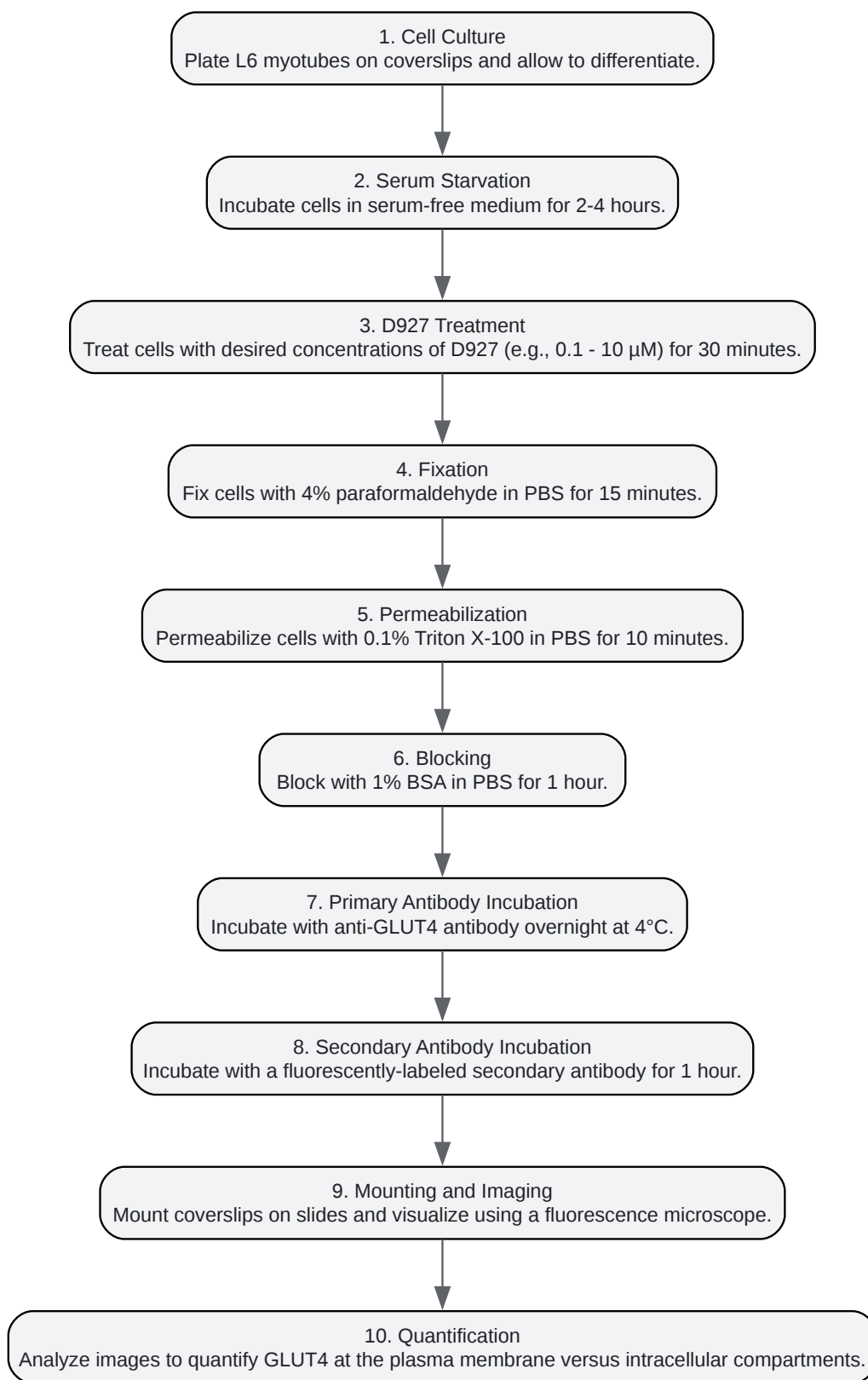
Cell Line	D927 Concentration	Time	Effect	Reference
L6 myotubes	10-10000 nM	10 min	Synergistically enhances insulin-induced AKT activation.	
L6 myotubes	300 nM	1-24 h	Increased phosphorylation of AKT (Ser473, Thr308) and p70S6K (Thr389).	
HEK293 cells	1 μ M	1 h	Promotes binding of KRAS (wild-type, G12D), MRAS, and RRAS2 to p110 α .	
PC3, RKO, SW1573, HCT15, SW620	30-300 nM	5 min	Increased pAKT (Ser473) levels.	
Mouse Embryo Fibroblasts (MEFs)	600 nM	5 min	Induces pAKT (Ser473) accumulation, mainly through RRAS2.	

Experimental Protocols

Detailed methodologies for key experiments are provided below.

GLUT4 Translocation Assay (Immunofluorescence)

This protocol describes the visualization of GLUT4 translocation to the plasma membrane in response to **D927** treatment.



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Caption: GLUT4 translocation assay workflow.

Materials:

- L6 myotubes
- DMEM, FBS, penicillin-streptomycin
- **D927**
- Paraformaldehyde
- Triton X-100
- Bovine Serum Albumin (BSA)
- Primary antibody against GLUT4
- Fluorescently-labeled secondary antibody
- DAPI (for nuclear staining)
- Mounting medium
- Phosphate Buffered Saline (PBS)

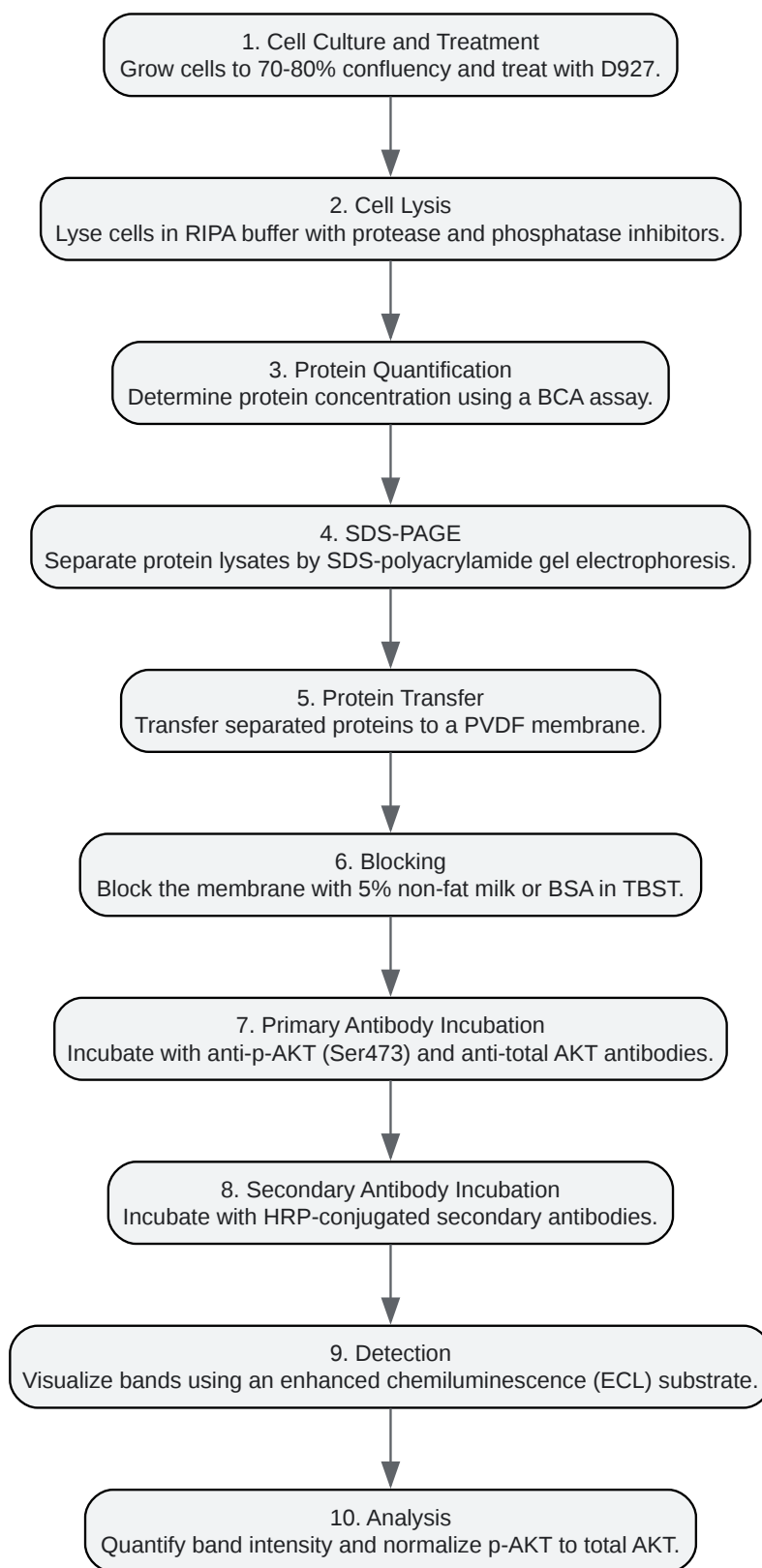
Procedure:

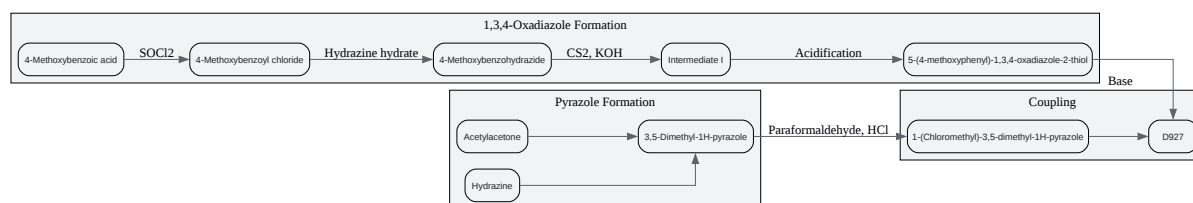
- **Cell Culture:** Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum. Plate differentiated myotubes on glass coverslips in a 24-well plate.
- **Serum Starvation:** Prior to treatment, starve the myotubes in serum-free DMEM for 2-4 hours.
- **D927 Treatment:** Treat the cells with the desired concentrations of **D927** for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

- **Fixation:** Wash the cells twice with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization:** Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the cells with a primary antibody against GLUT4 diluted in blocking buffer overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- **Mounting and Imaging:** Wash the cells three times with PBS and counterstain with DAPI if desired. Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells using a fluorescence or confocal microscope.

Western Blot for p-AKT (Ser473) Levels

This protocol details the measurement of AKT phosphorylation at Serine 473 as a marker of PI3K α pathway activation by **D927**.





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References

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
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